molecular formula C9H10N2O B569774 4-amino-N-ethenylbenzamide CAS No. 117060-55-6

4-amino-N-ethenylbenzamide

Cat. No.: B569774
CAS No.: 117060-55-6
M. Wt: 162.192
InChI Key: KRSVYKQJFCLLFH-UHFFFAOYSA-N
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Description

4-Amino-N-ethenylbenzamide is a benzamide derivative featuring a 4-aminophenyl group attached to a carboxamide moiety, with an ethenyl (vinyl) substituent on the nitrogen atom. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.2 g/mol.

Properties

CAS No.

117060-55-6

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

4-amino-N-ethenylbenzamide

InChI

InChI=1S/C9H10N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h2-6H,1,10H2,(H,11,12)

InChI Key

KRSVYKQJFCLLFH-UHFFFAOYSA-N

SMILES

C=CNC(=O)C1=CC=C(C=C1)N

Synonyms

Benzamide, 4-amino-N-ethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-amino-N-ethenylbenzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (para), -N-CH₂=CH₂ C₉H₁₀N₂O 162.2 Theoretical electronic effects; potential intermediate in drug synthesis
4-Chloro-N-phenylbenzamide -Cl (para), -N-Ph C₁₃H₁₀ClNO 231.7 Crystallographic studies; substituent effects on bond angles/lengths
4-Bromo-N-(2-nitrophenyl)benzamide -Br (para), -N-(2-nitrophenyl) C₁₃H₁₀BrN₂O₃ 335.1 Structural comparison with brominated analogs; asymmetric unit studies
N-(4-Aminophenyl)benzamide -NH₂ (para on attached phenyl), -N-Ph C₁₃H₁₂N₂O 212.3 Hydrogen-bonding networks; solubility in polar solvents
4-Amino-N,N-dipropylbenzamide -NH₂ (para), -N-(CH₂CH₂CH₃)₂ C₁₃H₂₁N₂O 235.3 Increased lipophilicity; potential CNS activity
Ethyl 4-aminobenzoate -NH₂ (para), ester (-OEt) instead of amide C₉H₁₁NO₂ 165.2 Ester hydrolysis susceptibility; local anesthetic properties

Key Comparative Findings

The ethenyl group on the amide nitrogen introduces steric hindrance and π-orbital conjugation, which may reduce rotational freedom compared to bulkier N-aryl or N-alkyl substituents .

Synthetic Accessibility: Brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) require multi-step synthesis involving nitration and coupling reactions, with yields influenced by substituent positioning . Ester derivatives like ethyl 4-aminobenzoate are synthesized via diazotization and esterification, achieving high purity through recrystallization .

Spectroscopic Profiles: NMR: The amino group in 4-aminobenzamides typically shows a singlet near δ 6.5–7.0 ppm (aromatic protons) and a broad peak for -NH₂ at δ 4.5–5.5 ppm . FT-IR: Stretching vibrations for C=O (amide I band) appear at ~1650–1680 cm⁻¹, while N-H bending occurs at ~1550 cm⁻¹ .

Biological Relevance: N-(4-aminophenyl)benzamide derivatives exhibit hydrogen-bonding capabilities, making them candidates for protein-binding studies . Bulkier substituents (e.g., dipropyl or morpholinomethyl groups) enhance membrane permeability, as seen in thiazole-based benzamides with reported antimicrobial activity .

Preparation Methods

Nitration of Toluene Derivatives

Starting with 4-nitrotoluene, nitration is achieved using potassium permanganate (KMnO4) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). This yields 2-fluoro-4-nitrobenzoic acid in 74% yield. For non-fluorinated analogs, nitration of toluene derivatives with mixed nitric-sulfuric acid at -5°C provides 4-nitrotoluene in ~70% yield.

Reaction Conditions

ParameterValue
Nitrating AgentHNO3/H2SO4 (1:2 v/v)
Temperature-5°C to 0°C
CatalystPhase transfer catalyst
Yield70–74%

Amidation with Ethenylamine

The nitro intermediate is converted to an acyl chloride using thionyl chloride (SOCl2) or triphosgene, followed by reaction with ethenylamine. This step is prone to side reactions due to ethenylamine’s instability, necessitating low temperatures (-10°C) and inert atmospheres.

Critical Considerations

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to ethenylamine ensures complete conversion.

  • Yield : 60–68% (theoretical), with losses attributed to ethenylamine volatility.

Hydrogenation of Nitro Group

Catalytic hydrogenation of 4-nitro-N-ethenylbenzamide to the target amine employs Pd/C (5% w/w) under 1–2 MPa H2 at 50°C. The ethenyl group’s susceptibility to over-hydrogenation necessitates precise control:

Optimized Parameters

VariableSpecification
Catalyst5% Pd/C
Pressure1.5 MPa H2
Temperature50°C
SolventEthanol/Water (9:1)
Yield85–90%

Selective hydrogenation is achievable by moderating reaction duration and H2 pressure, though residual ethyl derivatives (<5%) are common.

Catalytic Hydrogenation Methods

The CN105001096A patent details a four-step process for N-alkylbenzylamines, adaptable to ethenyl analogs:

Acetylation and Nitration

  • Acetylation : Protection of the amine via reaction with acetic anhydride at 140°C (95% yield).

  • Nitration : Low-temperature (-10°C) nitration using fuming HNO3, yielding 4-nitro-N-acetyl derivatives (92% yield).

Deacetylation and Ethenylation

  • Hydrolysis : Acidic deprotection (HCl, 105°C) restores the amine group.

  • Ethenylation : Coupling with vinyl bromide via Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, 100°C) introduces the ethenyl moiety.

Challenges

  • Catalyst Loading : High Pd requirements (5 mol%) increase costs.

  • Byproducts : Di-aminated species form if stoichiometry is unbalanced.

Alternative Alkylation Strategies

Post-synthetic modification of 4-aminobenzamide offers a divergent route:

Direct N-Ethenylation

Reaction of 4-aminobenzamide with vinyl iodide under basic conditions (K2CO3, DMF, 80°C) achieves N-alkylation in 55–60% yield. However, competing O-alkylation reduces efficiency.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 4-aminobenzamide reacts with allylic alcohols to install the ethenyl group. Yields remain modest (40–50%) due to steric hindrance.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Nitration-Amidation-H28598High12
Catalytic Hydrogenation9099Moderate18
Direct Alkylation6095Low22

The nitration-amidation-hydrogenation route offers the best balance of yield and scalability, though catalytic hydrogenation provides superior purity. Direct alkylation is less viable industrially due to cost and side reactions.

Q & A

Q. Yield Improvement :

  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Use excess ethenylamine (1.5 equiv) to drive the reaction to completion .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets), NH₂ (δ 5.2–5.5 ppm, broad singlet), ethenyl group (δ 5.8–6.5 ppm, multiplet) .
    • ¹³C NMR : Amide carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy : N-H stretch (3300–3500 cm⁻¹), amide C=O (1640–1680 cm⁻¹), ethenyl C=C (1600–1620 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₀N₂O (calc. 162.08) .

Validation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

How do electronic effects of the ethenyl and amino substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • Amino Group : Acts as an electron-donating group, activating the benzene ring toward electrophilic substitution at the para position.
  • Ethenyl Group : Introduces steric hindrance and electron-withdrawing effects via conjugation, directing reactions to the meta position .

Q. Experimental Design :

  • Perform Hammett analysis to quantify substituent effects on reaction rates.
  • Compare reactivity with analogs (e.g., 4-nitro-N-ethenylbenzamide) to isolate electronic contributions .

What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Advanced
Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurities in synthesized compounds (e.g., unreacted starting materials).

Q. Methodological Solutions :

  • Reproducibility Checks : Standardize assays using validated cell lines (e.g., HeLa for anticancer studies) and controls .
  • Purity Validation : Employ HPLC (≥95% purity threshold) and elemental analysis .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ values across cancer types) .

How can computational chemistry predict the binding affinity of this compound to target enzymes, and what validation methods are recommended?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). Focus on hydrogen bonding with the amide group and π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

Q. Validation :

  • In Vitro Assays : Compare predicted IC₅₀ with experimental enzyme inhibition data (e.g., kinase activity assays) .
  • SAR Studies : Modify substituents (e.g., replacing ethenyl with ethynyl) and test affinity changes to validate computational models .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

  • Low Melting Point : The ethenyl group may reduce crystal stability.
  • Solubility Issues : Poor solubility in common solvents (e.g., water, ethanol).

Q. Solutions :

  • Co-Crystallization : Use co-formers like succinic acid to improve lattice formation .
  • Slow Evaporation : Employ mixed solvents (e.g., DMSO/water) and slow evaporation at 4°C .

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